(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid

Beschreibung

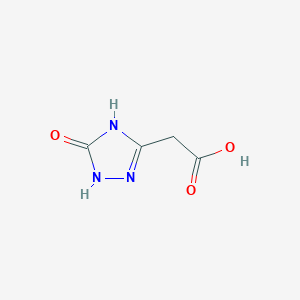

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid (CAS: 70486-43-0) is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a ketone group and linked to an acetic acid moiety. Its molecular formula is C₄H₅N₃O₃ (molecular weight: 143.10 g/mol), with structural features critical to its physicochemical and biological properties. This compound serves as a key intermediate in synthesizing pharmacologically active derivatives, particularly in antimicrobial, anti-inflammatory, and lipid-modulating agents .

Eigenschaften

IUPAC Name |

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGDAHKJDXJEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500180 | |

| Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70486-43-0 | |

| Record name | (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Ethoxycarbonylhydrazone and Hydrazine Hydrate

One well-documented method involves the initial preparation of ethoxycarbonylhydrazones, which are then reacted with hydrazine hydrate to form 1,2,4-triazol-3-one derivatives. This method was reported by Karaali et al. (2013), where microwave-assisted synthesis was used to enhance reaction efficiency and yields.

- Step 1: Reaction of methyl or ethyl esters with hydrazine hydrate to form hydrazides.

- Step 2: Cyclization under conventional or microwave irradiation conditions to form 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives.

- Step 3: Ethoxycarbonylmethylation using ethyl bromoacetate in acetone to introduce the acetic acid moiety.

This method benefits from microwave irradiation, which reduces reaction time and improves yields compared to conventional heating.

Alkylation of 3-Alkyl-5-oxo-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol Derivatives

Demirbas et al. (2013) described a convenient synthesis starting from 3-alkyl-5-oxo-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-1-yl-acetic acid ethyl esters. The key steps include:

- Refluxing the triazol-5-one compound with sodium in absolute ethanol.

- Addition of ethyl bromoacetate to alkylate the triazole ring and introduce the acetic acid ester group.

- Subsequent conversion to hydrazide derivatives by treatment with hydrazine hydrate.

- Further transformations to hydrazide and arylidenehydrazide derivatives.

This approach yields high purity products, with yields often exceeding 85%, and allows for structural modifications through different aldehyde reactions.

Cyclization of Amidoximes Using Phosgene Surrogates

A patented method (WO2012139536A1) describes the cyclization of amidoximes to form 5-oxo-4,5-dihydro-1,2,4-triazole derivatives. Key points include:

- Use of cyclization agents such as phosgene, diphosgene, triphosgene, dialkyl carbonates, carbonyl diimidazole, or carbonyl-di-1,2,4-triazole.

- The reaction is performed in the presence of organic or inorganic bases (e.g., amines, Na2CO3, Cs2CO3).

- Solvents used include polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or polar protic solvents such as alcohols.

- Reaction temperature is elevated, sometimes requiring pressure vessels for temperatures above solvent boiling points.

- The resulting esters are saponified with aqueous alkali hydroxide (preferably NaOH) to yield the final acid.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- Microwave-assisted methods significantly reduce synthesis times from hours to minutes while improving yields and purity, making them suitable for rapid production and screening of derivatives.

- Alkylation under reflux conditions with sodium in ethanol followed by ethyl bromoacetate addition provides a robust route to introduce the acetic acid side chain, with subsequent hydrazide formation enabling further functionalization.

- The patented cyclization method using phosgene surrogates offers a direct and efficient route to the triazole core, with flexibility in solvent and base choice allowing optimization for scale-up and purity.

- Analytical characterization of synthesized compounds typically includes IR, ^1H-NMR, ^13C-NMR, elemental analysis, and mass spectrometry to confirm structure and purity.

Analyse Chemischer Reaktionen

Isomerization Reactions

One notable reaction involving (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is its isomerization from 1-aminobarbituric acid under acidic conditions. This transformation occurs readily in aqueous acidic environments and results in the formation of the triazole derivative . The mechanism proposed for this isomerization involves protonation of the nitrogen atoms in the triazole ring followed by rearrangement.

Decarboxylation

Following its formation, this compound can undergo decarboxylation to yield 3-methyl-1H-1,2,4-triazol-5(4H)-one. This reaction typically requires heating and can be facilitated by various catalysts or acidic conditions . The decarboxylation process is significant as it leads to compounds that may exhibit different biological activities.

Nucleophilic Substitution

The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions. This property allows for the introduction of various substituents onto the triazole ring. For instance, reactions with alkyl halides or aryl halides can lead to substituted derivatives that may possess enhanced pharmacological properties.

Condensation Reactions

Condensation reactions are also prevalent with this compound. It can react with aldehydes to form Schiff bases or other condensation products. These reactions typically occur under mild conditions and can yield compounds with diverse biological activities .

Biological Implications

Compounds containing the triazole moiety have been noted for their diverse biological activities. Research indicates that this compound and its derivatives exhibit potential antibacterial and antifungal properties . The ability to modify this compound through various chemical reactions enhances its utility in drug design and development.

Wissenschaftliche Forschungsanwendungen

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use as a scaffold for drug design, particularly for developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substitution on the Triazole Ring

- Methyl Substitution (C₅H₇N₃O₃) : The addition of a methyl group at the N4 position () increases molecular weight by 14.03 g/mol and lipophilicity (logP ~0.5 vs. parent compound’s ~-1.2). This modification enhances membrane permeability, making it suitable for antimicrobial applications .

- However, the increased molecular weight (292.89 g/mol) may reduce solubility .

Aromatic and Heterocyclic Modifications

- [4-(3-Chloro-4-fluorophenyl)-triazolyl]acetic acid (): The 3-Cl-4-F-phenyl group enhances π-π stacking with hydrophobic protein pockets. This derivative showed promise in targeting foam cell formation in atherosclerosis due to its dual electron-withdrawing groups .

- Benzoic Acid Derivative (C₉H₇N₃O₃) : The benzoic acid moiety () introduces a second carboxylic acid group, improving water solubility (logS ≈ -1.8 vs. parent’s -2.5) and enabling ionic interactions in enzyme-binding sites .

Core Heterocycle Replacement

- Oxazole Analog (C₆H₇NO₄): Replacing the triazole with an oxazole () eliminates one nitrogen atom, reducing basicity (pKa ~2.5 vs. triazole’s ~6.5).

Biologische Aktivität

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₄O₃ |

| Molecular Weight | 156.11 g/mol |

| CAS Number | 1431953-77-3 |

The compound features a triazole ring, which is critical for its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

These results indicate that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Concentration : 50 µM

- Observation Period : 48 hours

- Results :

- Cell viability decreased to 40% compared to control.

- Induction of caspase activity was observed.

This data suggests that the compound may serve as a lead for developing new anticancer therapies .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential in other areas:

-

Antioxidant Activity :

- Exhibits significant free radical scavenging activity.

- Effective in reducing oxidative stress markers in cellular models.

-

Anti-inflammatory Effects :

- Inhibits pro-inflammatory cytokines in vitro.

- May provide therapeutic benefits in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid and its derivatives?

- Methodological Answer : The compound and its derivatives are typically synthesized via cyclization and condensation reactions. For example:

- Route 1 : Reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one (1 ) with di-(2-formylphenyl) isophthalate in acetic acid under reflux (1.5 hours), followed by evaporation and recrystallization from ethanol to yield derivatives .

- Route 2 : Substitution at the NH position of the triazolone ring with ethylidenamino groups to form ethyl [3-alkyl-4-(ethylidenamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl] acetates (2a-k ) .

- Key Reagents : Acetic acid, ethanol, di-(2-formylphenyl) isophthalate, CS₂/KOH for cyclization .

Q. How is the structure of this compound derivatives confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- Elemental analysis for composition validation.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-triazole moiety) .

- Chromatography (TLC/HPLC) to verify purity and individuality .

- X-ray crystallography (using SHELX programs) for unambiguous 3D structural determination .

Advanced Research Questions

Q. What challenges arise in synthesizing complex derivatives (e.g., fused heterocycles) of this compound, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Low yields in cyclocondensation reactions (e.g., forming thiadiazole or pyrazolone hybrids).

- Solution : Optimize reaction time and temperature (e.g., 80°C for 12 hours in ethanol) and use catalysts like morpholine for intramolecular cyclization .

- Challenge 2 : Steric hindrance in bulky substituents (e.g., benzyl or morpholinyl groups).

- Solution : Introduce protecting groups (e.g., tert-butyl carbamate) to stabilize intermediates .

Q. How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities?

- Methodological Answer :

- HF/DFT calculations predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental IR and ¹H/¹³C NMR data .

- Molecular docking evaluates binding affinities of derivatives (e.g., antimicrobial activity) against target enzymes (e.g., DNA gyrase) .

- Software tools : Gaussian for DFT, AutoDock for docking, and SHELXL for crystallographic refinement .

Q. How do researchers analyze contradictory biological activity data among derivatives (e.g., antimicrobial vs. ineffective analogs)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial potency) .

- In vitro assays : Test derivatives against Gram-negative/positive bacterial strains (e.g., E. coli, S. aureus) using agar dilution methods .

- Data normalization : Control for variables like solubility (e.g., DMSO concentration) and assay sensitivity .

Q. What methodological considerations are critical in evaluating enzyme inhibition (e.g., topoisomerase) by these derivatives?

- Methodological Answer :

- Enzyme purification : Use recombinant enzymes (e.g., E. coli topoisomerase IV) to avoid interference from cellular debris .

- Kinetic assays : Measure IC₅₀ values via fluorescence-based supercoiling inhibition assays .

- In vivo validation : Test efficacy in murine infection models (e.g., intraperitoneal administration) with pharmacokinetic profiling (e.g., plasma half-life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.